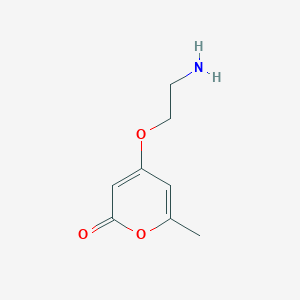![molecular formula C13H18Cl3NS B13215577 4-{2-[(2,6-Dichlorophenyl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13215577.png)
4-{2-[(2,6-Dichlorophenyl)sulfanyl]ethyl}piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[(2,6-Dichlorophenyl)sulfanyl]ethyl}piperidine hydrochloride is a chemical compound with the molecular formula C13H18Cl3NS. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(2,6-Dichlorophenyl)sulfanyl]ethyl}piperidine hydrochloride typically involves the reaction of 2,6-dichlorothiophenol with 4-piperidone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{2-[(2,6-Dichlorophenyl)sulfanyl]ethyl}piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding thiol.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
4-{2-[(2,6-Dichlorophenyl)sulfanyl]ethyl}piperidine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-{2-[(2,6-Dichlorophenyl)sulfanyl]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-{2-[(2,6-Dichlorophenyl)sulfanyl]ethyl}pyridine
- 4-{2-[(2,6-Dichlorophenyl)sulfanyl]ethyl}piperidine
Uniqueness
4-{2-[(2,6-Dichlorophenyl)sulfanyl]ethyl}piperidine hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties.
Properties
Molecular Formula |
C13H18Cl3NS |
|---|---|
Molecular Weight |
326.7 g/mol |
IUPAC Name |
4-[2-(2,6-dichlorophenyl)sulfanylethyl]piperidine;hydrochloride |
InChI |
InChI=1S/C13H17Cl2NS.ClH/c14-11-2-1-3-12(15)13(11)17-9-6-10-4-7-16-8-5-10;/h1-3,10,16H,4-9H2;1H |
InChI Key |
SDFUVNWRVQYCMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CCSC2=C(C=CC=C2Cl)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Furan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13215501.png)

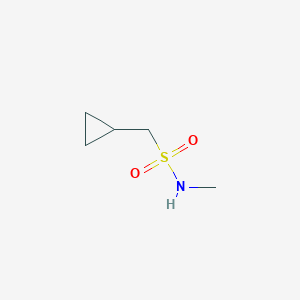

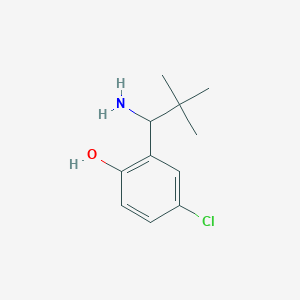
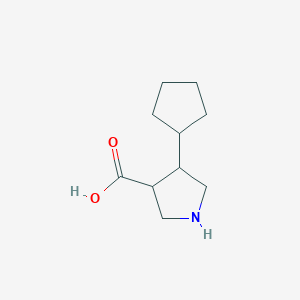
![7-Oxabicyclo[2.2.1]heptane-1-carboximidamide](/img/structure/B13215542.png)
![5,6-Dibromo-benzo[d]isoxazol-3-ol](/img/structure/B13215544.png)
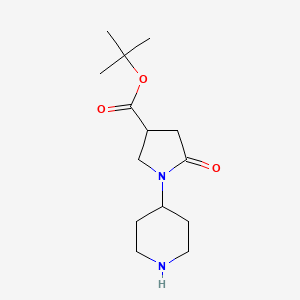

![2-(2-Fluoroethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13215555.png)
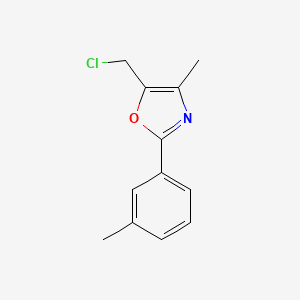
amino)butanoic acid](/img/structure/B13215573.png)
